N,N',N'',N''',N''''-Pentaacetylchitopentaose

説明

Synthesis Analysis

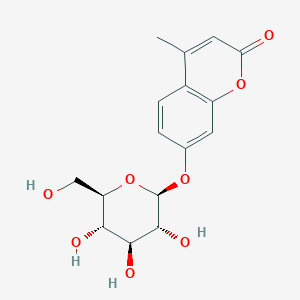

The synthesis of N,N',N'',N''',N''''-Pentaacetylchitopentaose involves the acetylation of chitooligosaccharides, which are derived from chitin. A notable synthesis approach is the concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a related compound, which demonstrates the feasibility of obtaining peracetylated chitooligosaccharides through the treatment of partially N-acetylated chitooligosaccharides with acetic anhydride and sodium acetate. This method provides a pathway to synthesize N,N',N'',N''',N''''-Pentaacetylchitopentaose by isolating peracetylated chitopentaoside from a mixture of peracetylated chitooligosaccharides (Huang, 2009).

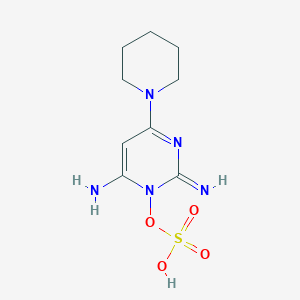

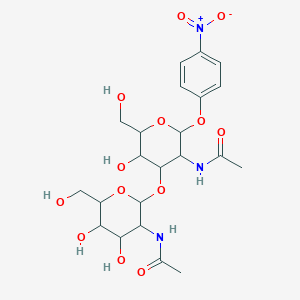

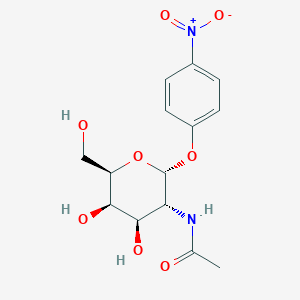

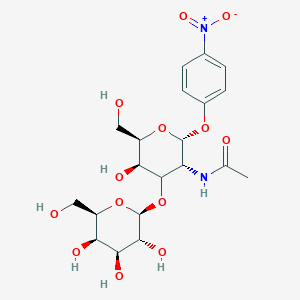

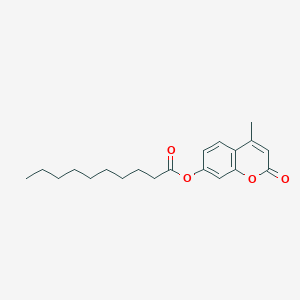

Molecular Structure Analysis

The molecular structure of N,N',N'',N''',N''''-Pentaacetylchitopentaose, like its synthesis analogues, is characterized by the presence of acetyl groups attached to the nitrogen atoms of the glucosamine units. This modification significantly alters the physical and chemical properties of the molecule compared to its unmodified counterpart, chitopentaose. The structure is key to its interaction with biological molecules, such as enzymes, where it can act as an inhibitor or a structural mimic of natural substrates.

Chemical Reactions and Properties

N,N',N'',N''',N''''-Pentaacetylchitopentaose can undergo various chemical reactions typical of acetylated oligosaccharides, including deacetylation under certain conditions to yield chitopentaose or further chemical modifications to attach fluorescent or other functional groups, enhancing its utility in biochemical assays (Huang, 2009).

科学的研究の応用

Synthesis and Inhibition Effects on Chitinase

N,N',N'',N''',N''''-Pentaacetylchitopentaose has been synthesized and investigated for its inhibition effects on chitinase. The synthesis involved a sequence of chemical reactions leading to the target compound, which demonstrated significant stability and inhibition potency against chitinase (Huang, 2009).

Plant Gene Expression Responses

In plant biology, N-acetylchitooligosaccharides, closely related to N,N',N'',N''',N''''-Pentaacetylchitopentaose, have been studied for their impact on gene expression in rice. They act as potent elicitors, inducing defense reactions and affecting the expression of numerous genes, including those related to signal transduction (Akimoto-Tomiyama et al., 2003).

Nitrogen Utilization Efficiency in Crops

Research on nitrogen utilization in crops like oats has implications for the application of compounds like N,N',N'',N''',N''''-Pentaacetylchitopentaose. The physiological efficiency of nitrogen in these plants could be influenced by such compounds, affecting growth and yield (Isfan, 1993).

Antibiotic Biosynthesis

N,N',N'',N''',N''''-Pentaacetylchitopentaose and similar compounds are relevant in the context of antibiotic biosynthesis, as demonstrated by the isolation and analysis of genes like isopenicillin N synthetase from various microorganisms. These studies contribute to our understanding of antibiotic production pathways (Samson et al., 1985).

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKTWJIYTYFBH-YSJWDAEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N'',N''',N''''-Pentaacetylchitopentaose | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

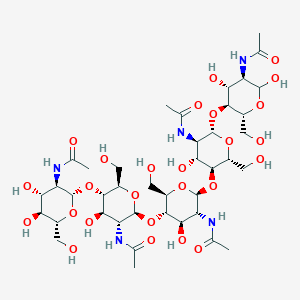

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)